2-Pyrrolidinone
Overview
Description
It is a colorless liquid that is miscible with water and most common organic solvents . This compound is widely used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Pyrrolidin-2-one, also known as Pyrrolidone, is a versatile compound that interacts with various targets in the body. It is a key component in several drugs and bioactive molecules, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The primary targets of Pyrrolidone are often dependent on the specific derivative or drug in which it is incorporated .
Mode of Action
The interaction of Pyrrolidone with its targets can lead to a variety of changes. For instance, in the case of Povidone-iodine, a complex of Povidone (a derivative of Pyrrolidone) and iodine, the compound mediates a bactericidal or virucidal action by gradually liberating free iodine from the complex at the application site to react with the pathogen .
Biochemical Pathways
Pyrrolidone and its derivatives can influence several biochemical pathways. For instance, in the biosynthesis of 2-pyrrolidone in Corynebacterium glutamicum, the compound is formed through the decarboxylation of glutamate to form γ-aminobutyrate (GABA), which then undergoes spontaneous dehydration cyclization to form 2-pyrrolidone .
Pharmacokinetics (ADME Properties)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Pyrrolidone and its derivatives can vary widely. These properties are crucial in determining the bioavailability of the compound. The physicochemical parameters of Pyrrolidone, such as solubility and lipophilicity, can be modified to improve its druggability .
Result of Action
The molecular and cellular effects of Pyrrolidone’s action are diverse and depend on the specific derivative or drug in which it is incorporated. For instance, some pyrrolidine analogs have been found to inhibit cell cycle arrest at G1 and induce apoptosis in certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrrolidone. For instance, the presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . .
Biochemical Analysis
Biochemical Properties
Pyrrolidin-2-one interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of N-heterocyclic compounds due to their useful biological activities and their role as intermediates in medicinal and organic chemistry . Pyrrolidin-2-one is among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Cellular Effects
Pyrrolidin-2-one has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . It has been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
It influences cholinergic function, but these cholinergic effects are complex . Pyrrolidin-2-one enhances low concentration acetylcholine currents at nicotinic receptors but suppresses high concentration currents .
Temporal Effects in Laboratory Settings
It is known that the molecular weight distribution of soluble Pyrrolidin-2-one is broad due to transfer reactions .
Dosage Effects in Animal Models
The effects of Pyrrolidin-2-one vary with different dosages in animal models. Some alkaloids, such as bgugaine and irniine, are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
Metabolic Pathways
Pyrrolidin-2-one is involved in the synthesis of N-heterocyclic compounds . A biosynthetic pathway for 2-pyrrolidone has been established in Corynebacterium glutamicum, by expressing glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act) which activates spontaneous dehydration cyclization of GABA to form 2-pyrrolidone .
Transport and Distribution
It is known that Pyrrolidin-2-one is soluble in water as well as in various organic solvents .
Subcellular Localization
It is known that Pyrrolidin-2-one is formed during a common post-translational modification (PTM) of extracellular and multi-pass membrane proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyrrolidone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290°C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . The reaction is carried out in a tubular reactor packed with the solid catalyst, arranged as a fixed bed, and conducted in the vapor phase. Product yields of 75–85% are achieved, and after subsequent distillation and purification, the desired 2-pyrrolidone is obtained with a purity of 99.5% .
Alternative Routes:
- Catalytic or electrochemical reduction of succinimide.
- Carbonylation of allylamine.
- Hydrogenation of succinonitrile under hydrolytic conditions.
- Reaction of maleic or succinic anhydride in aqueous ammonia with palladium-ruthenium catalysts .
Chemical Reactions Analysis
2-Pyrrolidone undergoes various chemical reactions, including:
Oxidation:
- Oxidation of 2-pyrrolidone can lead to the formation of N-vinyl-2-pyrrolidone, which is used in the production of polyvinylpyrrolidone .
Reduction:
Substitution:
Scientific Research Applications
2-Pyrrolidone has a wide range of scientific research applications:
Chemistry:
- Used as a solvent in the manufacture of membrane filters for sterile filtration of drugs and wine filtration systems .
- Intermediate in the production of polyvinylpyrrolidone precursor vinylpyrrolidone .
Biology and Medicine:
- Derivatives of 2-pyrrolidone, such as cotinine, doxapram, povidone, and ethosuximide, are used in pharmaceuticals .
- Exhibits antimicrobial, anticancer, anti-inflammatory, antidepressant, and anticonvulsant activities .
Industry:
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolidine-2,5-diones: Known for their biological activities and used in drug design.
Prolinol: A derivative of pyrrolidine with significant biological profiles.
Uniqueness: 2-Pyrrolidone’s unique properties, such as its ability to act as a solvent and its role as an intermediate in the production of various pharmaceuticals and industrial products, make it distinct from other similar compounds .
Properties
IUPAC Name |
pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBEVLQSNELDL-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Record name | PYRROLIDONE | |
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Related CAS |
24968-97-6, Array | |
Record name | 2-Pyrrolidone homopolymer | |
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DSSTOX Substance ID |
DTXSID8027246 | |
Record name | 2-Pyrrolidinone | |
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Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline], Solid, LIGHT YELLOW LIQUID. | |
Record name | 2-Pyrrolidinone | |
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Boiling Point |
245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg, 245 °C | |
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Flash Point |
265 °F (129 °C) (open cup), 129 °C o.c. | |
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Solubility |
Very sol in alcohol, ether, benzene, chloroform, carbon disulfide, Infinitely soluble in water, 1000 mg/mL at 20 °C, Solubility in water: good | |
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Density |
1.116 @ 25 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
Relative vapor density (air = 1): 2.9 | |
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Vapor Pressure |
0.00949 [mmHg], 9.49X10-3 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |
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Mechanism of Action |
THE MECHANISMS OF SKIN PENETRATION ENHANCERS WERE INVESTIGATED BY MEASURING STEADY-STATE FLUXES IN VITRO FOR MODEL COMPOUNDS, METHANOL, OCTANOL & CAFFEINE. 2-PYRROLIDONE ENHANCED THEIR PERMEATION THROUGH THE POLAR ROUTE OF THE SKIN BY INCREASING THE DIFFUSIVITY & DECREASED PASSAGE THROUGH THE NONPOLAR ROUTE BY DECREASING DIFFUSIVITY & PARTITIONING., TRYPSINIZED, ABDOMINAL STRATUM CORNEUM ABSORBED 1-4 TIMES ITS WT OF PRIMARY ALCOHOLIC VEHICLE FROM SOLUTIONS OF 0-80% WT 2-PYRROLIDONE IN WATER; ABOUT 2 SEPARATION PARTITION COEFFICIENTS OPERATED. CALCULATIONS OF HM VALUES FOR THE PARTITIONS INDICATED THAT 2-PYRROLIDONE IS PROBABLY NOT A PENETRATION ACCELERANT FOR C1-C8 PRIMARY ALCOHOLS., FOR THE SIMPLE NONELECTROLYTES TESTED, & UNDER IDEALIZED IN VITRO STEADY STATE CONDITIONS, 2-PYRROLIDONE ACTED AS A MILD ACCELERANT FOR POLAR MATERIAL (METHANOL) DIFFUSION THROUGH HUMAN STRATUM CORNEUM, BUT INHIBITED NONPOLAR, LIPOPHILIC (OCTANOL) TRANSPORT. | |
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Color/Form |
CRYSTALS FROM COLD PETROLEUM ETHER, Light yellow liquid | |
CAS No. |
616-45-5, 22580-55-8 | |
Record name | 2-Pyrrolidone | |
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Melting Point |
25.0 °C, 23 °C, 25 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.